REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1(C(OC)=O)[NH:12][NH:11][CH:10]=[CH:9]1.[Cu]([C:20]#[N:21])C#N.C[CH2:23][O:24][C:25](C)=[O:26]>CN1C(=O)CCC1>[C:20]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[C:10]([C:25]([O:24][CH3:23])=[O:26])[NH:11][N:12]=1)#[N:21]
|
Name
|
methyl 5-(2-bromophenyl)-1H-pyrazole-5-carboxylate
|
Quantity
|
0.225 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C1(C=CNN1)C(=O)OC
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=NNC(=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.178 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |